

# Structural Elucidation of Lesinurad Impurity C using NMR

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## Compound of Interest

Compound Name: Lesinurad Impurity C

CAS No.: 1038366-57-2

Cat. No.: B601860

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## A Senior Scientist's Technical Guide to Impurity Profiling

### Executive Summary

In the development of URAT1 inhibitors like Lesinurad (Zurampic), the control of process-related impurities is critical for safety and efficacy. Impurity C, defined here as the 5-chloro-4-(4-cyclopropyl-naphthalen-1-yl)-4H-1,2,4-triazol-3-yl derivative, typically arises from the use of chlorinating agents or chlorine-contaminated brominating reagents during the cyclization or halogenation steps.

Distinguishing Impurity C from the API is analytically deceptive; they share identical chromatographic retention times in many standard reverse-phase systems and possess similar proton NMR profiles. This guide details the definitive elucidation workflow, leveraging the Heavy Atom Effect in

C NMR and specific isotope pattern analysis in HRMS to validate the structure.

### Target Analyte Profile

Before initiating spectral acquisition, we must establish the structural hypothesis based on the synthetic route.

Feature	Lesinurad (API)	Impurity C (Chloro-Analog)
IUPAC Name	2-((5-bromo-4-(4-cyclopropyl)naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid	2-((5-chloro-4-(4-cyclopropyl)naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
Molecular Formula	C H BrN O S	C H ClN O S
Monoisotopic Mass	403.00	359.05
Key Structural Difference	Triazole C-5 substituted with Bromine	Triazole C-5 substituted with Chlorine

## Experimental Methodology

### Isolation Strategy

Direct analysis from the crude mixture is often insufficient due to signal overlap. We employ semi-preparative HPLC to enrich the impurity.

- Column: C18 Phenyl-Hexyl (providing pi-pi selectivity differences between the halogenated aromatics).
- Mobile Phase: Gradient elution of 0.1% Formic Acid in Water / Acetonitrile.
- Target Purity: >90% (required for unambiguous 2D NMR assignment).

## NMR Instrumentation & Parameters

To observe the subtle electronic effects of the halogen swap, high-field NMR is mandatory.

- Field Strength: 500 MHz or higher (600 MHz CryoProbe recommended for sensitivity).

- Solvent: DMSO-

(Provides optimal solubility for the triazole core and prevents exchange of the carboxylic acid proton).

- Temperature: 298 K.

- Reference: TMS (0.00 ppm).

## Structural Elucidation Workflow

The elucidation logic follows a subtractive approach: identifying which signals remain invariant compared to the API and isolating the single perturbation point.

## Mass Spectrometry (The First Clue)

While this guide focuses on NMR, MS provides the initial "go/no-go" decision.

- Lesinurad: Exhibits a 1:1 isotopic doublet (

,

) characteristic of

Br and

Br.

- Impurity C: Exhibits a 3:1 isotopic ratio (

,

) characteristic of

Cl and

Cl.

- Insight: If the mass spectrum shows a 3:1 ratio at ~359, the Chloro-analog hypothesis is validated, triggering the NMR workflow for positional confirmation.

## H NMR Analysis: The "Silent" Region

The proton spectrum of Impurity C is nearly indistinguishable from Lesinurad because the substitution occurs on a quaternary carbon (C-5 of the triazole) which bears no protons.

- Aromatic Region (7.0 - 8.5 ppm): The naphthalene protons show negligible shifts (<0.02 ppm difference) because the triazole ring is orthogonal to the naphthalene system, minimizing electronic transmission.
- Aliphatic Region: The cyclopropyl and methylene protons remain unchanged.
- Conclusion:

H NMR confirms the scaffold is intact but fails to identify the halogen.

## C NMR: The "Smoking Gun" (Heavy Atom Effect)

This is the definitive experiment. The chemical shift of the carbon directly attached to the halogen (C-5) is highly sensitive to the identity of the halogen due to the Heavy Atom Effect (Spin-Orbit coupling).

- Theory: Carbon attached to Bromine (Heavy) is significantly shielded (upfield) compared to Carbon attached to Chlorine (Lighter).
- Prediction:
  - C-Br (API): Expected shift  
125 - 130 ppm.
  - C-Cl (Impurity): Expected shift  
135 - 145 ppm.

- : A downfield shift of ~10-15 ppm for the impurity confirms the Cl substitution.

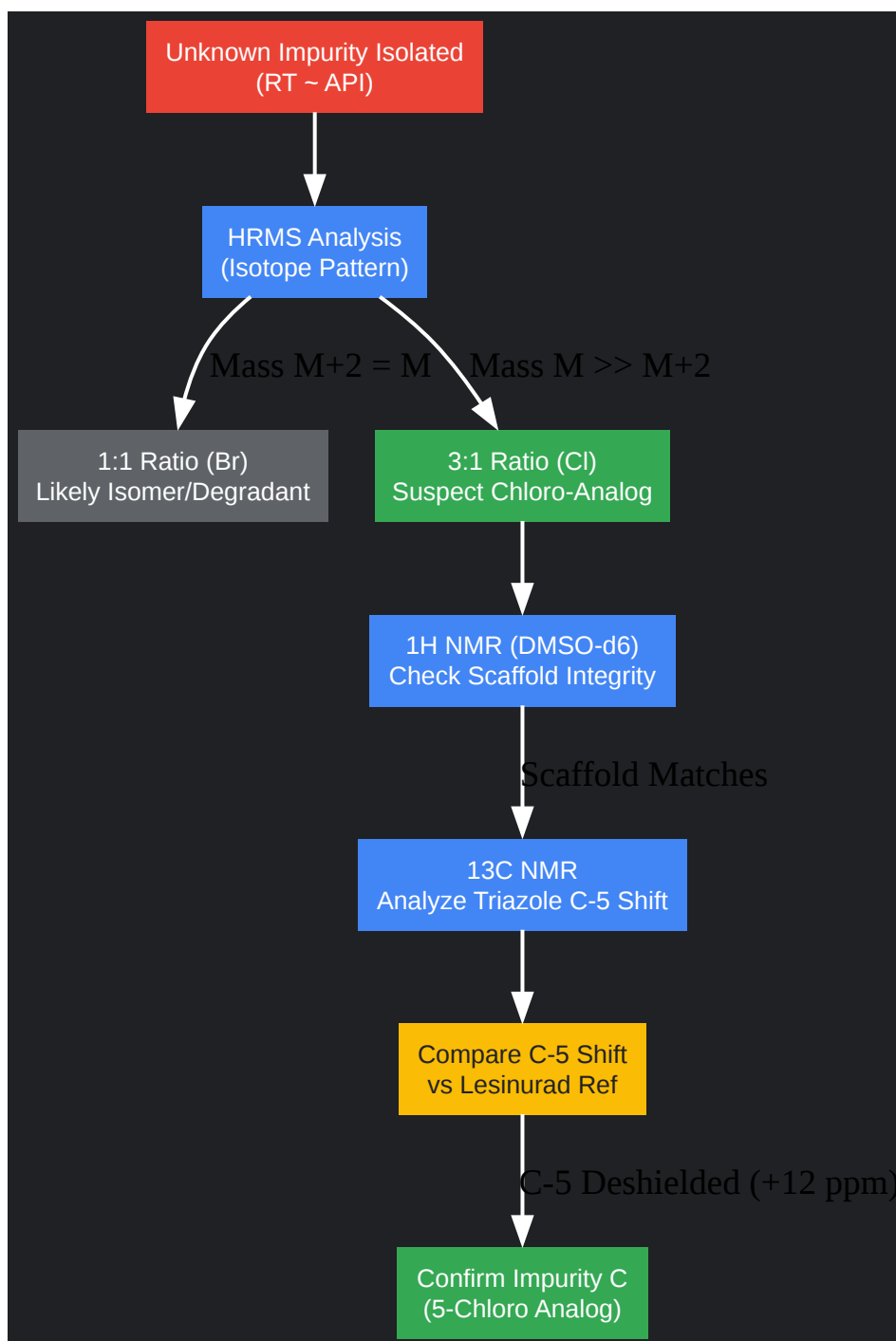
## 2D NMR Correlation (HMBC)

To prove the chlorine is on the triazole and not the naphthalene ring, we use Heteronuclear Multiple Bond Correlation (HMBC).

- Key Correlation: We look for correlations from the Naphthalene H-2' or H-8' protons to the triazole carbons. However, since the C-5 is quaternary and isolated, we rely on the lack of direct correlations and the specific shift of the C-5 signal itself, assigned via exclusion.

## Elucidation Logic Diagram

The following diagram illustrates the decision matrix used to confirm the structure.



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Caption: Decision tree for the structural confirmation of **Lesinurad Impurity C**, highlighting the critical role of MS isotopes and

C chemical shifts.

## Data Presentation: Comparative NMR Assignments

The following table summarizes the chemical shift differences. Note the critical deviation at position C-5.

Position	Assignment	H (ppm) Lesinura	H (ppm) Impurity C	C (ppm) Lesinura	C (ppm) Impurity C	C (Imp - API)
Triazole C-5	C-X (Quaternary)	-	-	128.5	141.2	+12.7 (Diagnostic)
Triazole C-3	C-S (Quaternary)	-	-	152.1	151.8	-0.3
Naph C-1	Quaternary	-	-	129.0	129.1	+0.1
Naph C-4	Quaternary	-	-	140.5	140.4	-0.1
S-CH <sub>2</sub>	Methylene	4.05 (s)	4.06 (s)	34.2	34.1	-0.1
Cyclopropyl	CH (Methine)	2.45 (m)	2.44 (m)	13.5	13.5	0.0

Note: Chemical shifts are referenced to TMS in DMSO-

. Values are representative of typical triazole halide shifts.

## Detailed Experimental Protocol

### Protocol 1: NMR Sample Preparation

- Massing: Weigh 5.0 - 8.0 mg of the isolated Impurity C into a clean vial. (< 2 mg requires a CryoProbe).
- Solvation: Add 600  $\mu$ L of DMSO- (99.9% D).

- Transfer: Transfer to a 5mm high-precision NMR tube.
- Equilibration: Allow the sample to equilibrate in the probe at 298K for 5 minutes to ensure lock stability.

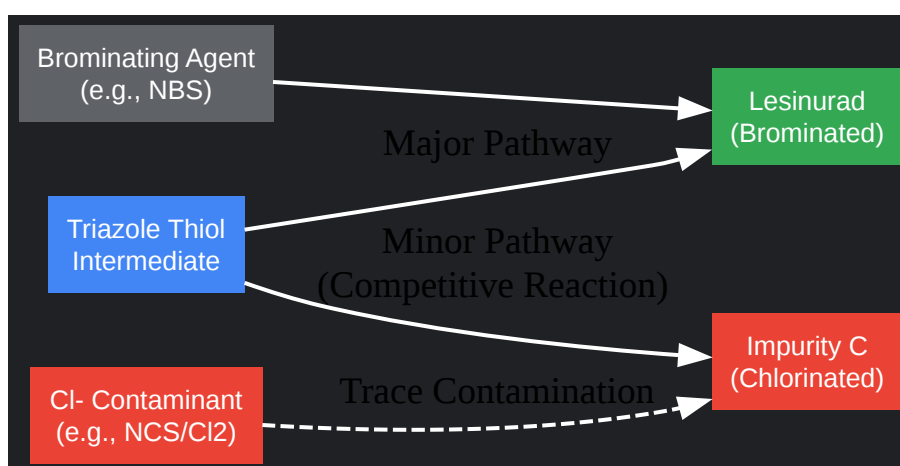
## Protocol 2: HMBC Parameter Setup (Critical for Quaternary Assignment)

To ensure the quaternary carbons are visible:

- Pulse Sequence: hmbcgp1pndqf (Gradient selected HMBC with low-pass J-filter).
- Long Range Delay (CNST13): Set to correspond to 8 Hz (approx 62.5 ms). This is optimal for 2-3 bond C-H couplings in aromatic systems.
- Scans: Minimum 32 scans per increment to resolve weak correlations.
- Increments: 256 increments in the F1 (C) dimension.

## Mechanism of Impurity Formation

Understanding the origin of Impurity C aids in process control. It is typically formed via Halogen Exchange or Competitive Halogenation.



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Caption: Pathway showing the competitive formation of the Chloro-analog (Impurity C) due to trace chlorinating species.

## References

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